Apyrase

Specific activity Recombinant enzyme Enzyme potency

Apyrase (EC 3.6.1.5, CAS 9000-95-7) is a calcium-activated ATP-diphosphohydrolase that catalyzes the sequential hydrolysis of nucleoside triphosphates (NTPs) to nucleoside monophosphates (NMPs) via nucleoside diphosphate (NDP) intermediates, releasing two inorganic phosphate molecules per NTP. The enzyme exhibits broad substrate specificity for both ribo- and deoxyribonucleotides and is found across eukaryotes and some prokaryotes, with potato (Solanum tuberosum) serving as the primary commercial source.

Molecular Formula C221H342N54O61
Molecular Weight 4731 g/mol
CAS No. 9000-95-7
Cat. No. B3068868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApyrase
CAS9000-95-7
Molecular FormulaC221H342N54O61
Molecular Weight4731 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C221H342N54O61/c1-111(2)86-146(189(304)235-103-168(287)234-104-169(288)240-124(25)186(301)267-164(110-277)212(327)274-182(125(26)278)218(333)249-145(77-79-166(229)285)198(313)270-180(120(19)20)217(332)275-183(126(27)279)219(334)266-162(220(335)336)98-129-52-35-30-36-53-129)254-207(322)160(101-175(295)296)263-200(315)149(89-114(7)8)251-185(300)123(24)242-171(290)106-237-192(307)153(94-130-60-68-134(280)69-61-130)257-202(317)151(91-116(11)12)255-208(323)161(102-176(297)298)264-211(326)163(109-276)268-214(329)178(118(15)16)272-216(331)181(121(21)22)273-215(330)179(119(17)18)269-197(312)143(59-41-46-84-226)245-195(310)141(57-39-44-82-224)246-205(320)157(97-133-66-74-137(283)75-67-133)265-213(328)177(117(13)14)271-210(325)158(99-167(230)286)261-206(321)156(96-132-64-72-136(282)73-65-132)260-209(324)159(100-174(293)294)262-194(309)140(56-38-43-81-223)244-173(292)108-239-191(306)152(92-127-48-31-28-32-49-127)256-193(308)139(55-37-42-80-222)243-172(291)107-238-190(305)147(87-112(3)4)253-199(314)148(88-113(5)6)250-184(299)122(23)241-170(289)105-236-188(303)144(76-78-165(228)284)248-204(319)154(93-128-50-33-29-34-51-128)258-196(311)142(58-40-45-83-225)247-203(318)155(95-131-62-70-135(281)71-63-131)259-201(316)150(90-115(9)10)252-187(302)138(227)54-47-85-233-221(231)232/h28-36,48-53,60-75,111-126,138-164,177-183,276-283H,37-47,54-59,76-110,222-227H2,1-27H3,(H2,228,284)(H2,229,285)(H2,230,286)(H,234,287)(H,235,304)(H,236,303)(H,237,307)(H,238,305)(H,239,306)(H,240,288)(H,241,289)(H,242,290)(H,243,291)(H,244,292)(H,245,310)(H,246,320)(H,247,318)(H,248,319)(H,249,333)(H,250,299)(H,251,300)(H,252,302)(H,253,314)(H,254,322)(H,255,323)(H,256,308)(H,257,317)(H,258,311)(H,259,316)(H,260,324)(H,261,321)(H,262,309)(H,263,315)(H,264,326)(H,265,328)(H,266,334)(H,267,301)(H,268,329)(H,269,312)(H,270,313)(H,271,325)(H,272,331)(H,273,330)(H,274,327)(H,275,332)(H,293,294)(H,295,296)(H,297,298)(H,335,336)(H4,231,232,233)/t122-,123-,124-,125+,126+,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,177-,178-,179-,180-,181-,182-,183-/m0/s1
InChIKeyVQPIHIGAMRSAAN-WMUFLLRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Apyrase (CAS 9000-95-7) Procurement Guide: ATP-Diphosphohydrolase for Nucleotide Depletion and Pyrosequencing


Apyrase (EC 3.6.1.5, CAS 9000-95-7) is a calcium-activated ATP-diphosphohydrolase that catalyzes the sequential hydrolysis of nucleoside triphosphates (NTPs) to nucleoside monophosphates (NMPs) via nucleoside diphosphate (NDP) intermediates, releasing two inorganic phosphate molecules per NTP . The enzyme exhibits broad substrate specificity for both ribo- and deoxyribonucleotides and is found across eukaryotes and some prokaryotes, with potato (Solanum tuberosum) serving as the primary commercial source .

Why Apyrase (CAS 9000-95-7) Cannot Be Replaced by Generic ATPases or Phosphatases: Isoform Heterogeneity and Functional Divergence


Apyrase is not a monolithic enzyme class suitable for generic substitution. Commercial native potato preparations contain at least two isoenzymes with strikingly different ATPase/ADPase ratios: one with a high ratio of approximately 10 and another with approximately 1 . This isoform heterogeneity, combined with batch-to-batch variability in specific activity (ranging from ≥3.0 to ≥1,000 units/mg across commercial grades), means that generalized assumptions about kinetic behavior are unreliable . Furthermore, apyrase is functionally distinct from ATPases (EC 3.6.3.6), which minimally hydrolyze ADP, and from alkaline phosphatases (EC 3.1.3.1), which generate nucleosides rather than NMPs and are sensitive to classical inhibitors such as levamisole . The quantitative evidence below demonstrates exactly where and why specific apyrase product selection matters.

Apyrase (CAS 9000-95-7) Differential Evidence: Quantitative Comparator Data for Informed Procurement


Recombinant Apyrase (Sigma A6237) Specific Activity ≥1,000 Units/mg Represents a 5-Fold Advantage Over Grade VI Native Enzyme at ≥200 Units/mg

The recombinant potato apyrase expressed in Pichia pastoris (Sigma catalog A6237) achieves a specific activity of ≥1,000 units/mg protein for ATP hydrolysis . By direct comparison, Grade VI apyrase purified directly from potato tubers (Sigma catalog A6410) delivers only ≥200 units/mg protein . This 5-fold difference in specific activity is further amplified by purity: the recombinant product demonstrates ≥90% purity by SDS-PAGE , whereas Grade VI contains only 30–60% protein by composition . The unit definition is identical for both products: 1.0 µmole of inorganic phosphate liberated from ATP per minute at pH 6.5, 30 °C.

Specific activity Recombinant enzyme Enzyme potency Commercial grade comparison

Recombinant Apyrase Isoform Provides Predictable ATP/ADP Hydrolysis Ratio of ~1, Eliminating the Confounding 10-Fold Isoform Selectivity Found in Native Preparations

The recombinant potato apyrase isoform (Sigma A6237) exhibits similar specific activities for the hydrolysis of ATP and ADP, yielding a practical ATP/ADP hydrolysis ratio of approximately 1 . This contrasts sharply with native commercial potato apyrase preparations, which contain at least two isoenzymes: one with a high ATPase/ADPase ratio of approximately 10 and another with a low ratio of approximately 1 . The Kettlun et al. (2005) study on homogeneous isoapyrases from Desiree (low ratio) and Pimpernel (high ratio) clonal varieties confirmed that triphosphorylated substrate hydrolysis was always higher for the Pimpernel isoform, representing substantial catalytic divergence . This isoform heterogeneity means native enzyme preparations exhibit unpredictable, mixture-dependent ATP/ADP hydrolysis kinetics.

Substrate specificity ATP/ADP hydrolysis ratio Isoenzyme heterogeneity Assay reproducibility

Apyrase Remains Insensitive to Classical P-Type, F-Type, and V-Type ATPase Inhibitors, Enabling Selective ATP Depletion Without Disrupting Cellular ATPases

Apyrase (EC 3.6.1.5) is characteristically insensitive to inhibitors of P-type ATPases (orthovanadate at 0.1 mM), F-type ATPases (sodium azide at 5 mM), and V-type ATPases, as well as ouabain (1 mM), N-ethylmaleimide (0.1 mM), and oligomycin . This is a defining feature that distinguishes apyrase from the P-type/F-type/V-type ATPase families, each of which is potently inhibited by its respective class-specific inhibitor at these concentrations . For example, sodium azide at 5 mM inhibits mitochondrial F-ATPase, and orthovanadate at 0.1 mM inhibits P-type ATPases, yet apyrase activity remains unaffected . This differential sensitivity is mechanistically rooted in the distinct active-site architecture of the apyrase conserved regions (ACRs).

Inhibitor insensitivity Selective ATP depletion ATPase inhibitor panel Cell-based assays

Apyrase Outperforms Shrimp Alkaline Phosphatase and Calf Intestine Alkaline Phosphatase as the Fastest Nucleotide-Degrading Enzyme in Pyrosequencing Applications

In a head-to-head comparative study by Nordström et al. (2000), apyrase was determined to be the fastest and most efficient nucleotide-degrading enzyme among three tested for pyrosequencing, outperforming both shrimp alkaline phosphatase and calf intestine alkaline phosphatase . The study evaluated multiple enzymatic strategies for template preparation and found that while alkaline phosphatase-based combinations could generate high-quality data, apyrase-based combinations (with exonuclease I, with or without inorganic pyrophosphatase or ATP sulfurylase) performed comparably on double-stranded DNA while processing nucleotides faster . In a subsequent study by Pavankumar et al. (2018), a recombinant apyrase achieved complete elimination of extracellular ATP and ATP-complexes even in complex biological samples (urine and serum), a benchmark that alkaline phosphatase and hexokinase failed to meet .

Pyrosequencing Nucleotide degradation Enzyme kinetics comparison DNA sequencing

Apyrase Hydrolyzes Both Nucleoside Triphosphates and Diphosphates to Completion, Unlike Ecto-ATPases That Exhibit Minimal ADP Activity

Apyrase (EC 3.6.1.5) catalyzes the full sequential hydrolysis of nucleoside triphosphates to nucleoside monophosphates with NDPs as intermediates, processing both NTPs and NDPs with comparable efficiency . In contrast, ecto-ATPases (EC 3.6.3.6) hydrolyze nucleoside 5′-diphosphates at a rate approximately 20–30% lower than nucleoside 5′-triphosphates and to only a marginal extent overall . This functional distinction is critical: apyrase completes the ATP→ADP→AMP degradation pathway, whereas ATPases stall after the first phosphate cleavage, leaving ADP—a signaling-competent molecule—in the reaction mixture. The Sigma A6237 recombinant isoform is explicitly noted to have similar specific activities for ATP and ADP, ensuring both steps proceed at comparable rates .

Broad substrate specificity NTP/NDP hydrolysis Enzyme class distinction Complete nucleotide degradation

Recombinant Apyrase Production Eliminates Batch-to-Batch Variability and Co-Purifying Contaminants That Plague Native Potato Enzyme Preparations

Native apyrase isolated directly from potato tubers is subject to significant batch-to-batch variation in activity and quality due to isoform heterogeneity and the co-purification of interfering enzymes such as acid phosphatase (present at ≤2% of base activity in Grade VI) . The recombinant production system using Pichia pastoris (Sigma A6237) expresses a single defined apyrase isoform, ensuring consistent specific activity and ATP/ADP hydrolysis ratio across production lots . This recombinant product achieves ≥90% purity by SDS-PAGE, compared to 30–60% protein composition for Grade VI native enzyme . The Pavankumar et al. (2018) study explicitly noted that commercial apyrase sources 'can suffer from contaminants that interfere with assays,' motivating their development of a recombinant alternative .

Batch-to-batch consistency Recombinant protein production Quality control Diagnostic manufacturing

Apyrase (CAS 9000-95-7) Application Scenarios: Evidence-Backed Use Cases for the Recombinant Enzyme


Pyrosequencing and Next-Generation Sequencing Nucleotide Cleanup

In pyrosequencing workflows, apyrase serves as the nucleotide-degrading enzyme that removes unincorporated dNTPs and excess ATP between sequencing cycles, preventing carryover signal contamination. The evidence demonstrates that apyrase is the fastest and most efficient nucleotide-degrading enzyme for this application compared to shrimp alkaline phosphatase and calf intestine alkaline phosphatase . The recombinant isoform (Sigma A6237) with its predictable ~1:1 ATP/ADP hydrolysis ratio ensures consistent degradation kinetics and prevents ADP accumulation that could interfere with luciferase-based detection . For diagnostic kit manufacturing, the batch-to-batch consistency and ≥90% purity of the recombinant product are essential for regulatory validation .

G Protein-Coupled Receptor (GPCR) Nucleotide-Free Complex Stabilization

In GPCR structural biology and signaling research, apyrase is used to deplete guanine nucleotides (GTP/GDP) to stabilize the nucleotide-free ternary agonist–GPCR–G protein complex for bioluminescence resonance energy transfer (BRET) and cryo-EM studies. The 5-fold higher specific activity of recombinant apyrase (≥1,000 units/mg) compared to Grade VI native enzyme (≥200 units/mg) allows effective nucleotide depletion with substantially less enzyme protein, minimizing potential interference with the GPCR–G protein interaction being measured . The broad nucleotide specificity of apyrase, encompassing both purine and pyrimidine triphosphates and diphosphates, ensures complete removal of all contaminating guanine nucleotides .

Clinical ATP-Based Bioluminescence Diagnostics for Bacterial Cell Enumeration

In ultrasensitive intracellular ATP (intATP) measurements for bacterial enumeration in clinical samples, extracellular ATP (extATP) must be completely eliminated to avoid false-positive signals. Recombinant apyrase has been shown to achieve complete elimination of extATP and ATP-complexes even in complex biological samples such as urine and serum, a benchmark that alternative enzymes including alkaline phosphatase and hexokinase failed to meet . The inhibitor insensitivity profile of apyrase ensures that the ATP-depletion step does not interfere with endogenous ATPases that may be present in clinical specimens . The recombinant enzyme's batch consistency and purity are critical for the reproducibility required in point-of-care diagnostic devices .

Platelet Aggregation Inhibition and Thrombosis Research

Apyrase inhibits ADP-induced platelet aggregation by hydrolyzing extracellular ADP to AMP, thereby removing the primary agonist of the platelet P2Y12 receptor. The recombinant isoform with its similar ATP and ADP hydrolysis activities ensures efficient removal of ADP without leaving residual diphosphate nucleotides . For experimental consistency in platelet aggregation studies, the single defined isoform eliminates the confounding variability introduced by native enzyme preparations containing both high-ratio (~10) and low-ratio (~1) isoenzymes . The high specific activity enables effective ADP scavenging at low enzyme concentrations, minimizing the risk of non-specific protein effects on platelet function .

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